3-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]-3-[(1-carboxy-2-hydroxyethyl)carbamoyl]propanoic acid
Description
This compound is a highly functionalized propanoic acid derivative featuring:
- A central propanoic acid backbone (C3H6O2).
- Substituents: A 2-(2-amino-5-carbamimidamidopentanamido)acetamido group, which includes a pentanamido chain with amino and carbamimidamide (guanidine-like) functionalities. A carbamoyl group linked to a 1-carboxy-2-hydroxyethyl moiety, introducing additional carboxylic acid and hydroxyl groups.
However, direct biological data for this compound are absent in the provided evidence.
Properties
IUPAC Name |
3-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N7O8/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRFRJQMBSBXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N7O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arg-gly-asp-ser typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid (serine) to a solid resin. Subsequent amino acids (aspartic acid, glycine, and arginine) are added one by one through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of arg-gly-asp-ser can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Arg-gly-asp-ser can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to modify its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving arg-gly-asp-ser include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and coupling agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
Arg-gly-asp-ser has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Industry: Utilized in the development of biomaterials and tissue engineering scaffolds.
Mechanism of Action
The primary mechanism of action of arg-gly-asp-ser involves its binding to integrin receptors on the cell surface. This interaction triggers a cascade of intracellular signaling pathways that regulate various cellular processes, including adhesion, migration, and proliferation. The peptide’s ability to bind to integrins is mediated by its specific amino acid sequence, which mimics the natural ligands of these receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The evidence highlights compounds with overlapping functional groups or backbone similarities. Below is a comparative analysis:
Structural and Functional Differences
a) Backbone Modifications
- The target compound has a branched propanoic acid core with two substituents, distinguishing it from linear analogs like Carnosine or pyrimidine-containing derivatives .
b) Polarity and Solubility
- The target compound and its analogs in are highly polar due to multiple amide, carbamoyl, and carboxylic acid groups. This contrasts with the pyrimidine derivative , where aromaticity reduces aqueous solubility.
c) Bioactivity Clues
- Carnosine () is a known antioxidant and buffer, but the target compound’s guanidine-like groups may favor protease inhibition (e.g., trypsin-like enzymes).
- The pyrimidine analog () likely targets nucleotide-binding proteins (e.g., kinases), whereas the target compound’s peptide-like structure may interact with peptidases or receptors.
Computational Similarity Analysis
Using Tanimoto and Dice metrics (), the target compound would likely cluster with other polyamide-carboxylic acid derivatives due to shared functional groups. However, its unique 1-carboxy-2-hydroxyethyl moiety may reduce similarity to simpler analogs like those in .
Biological Activity
3-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]-3-[(1-carboxy-2-hydroxyethyl)carbamoyl]propanoic acid, commonly referred to as a complex peptide derivative, has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C15H27N7O8
- Molecular Weight : 399.49 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to act as a modulator of specific receptors and enzymes involved in metabolic pathways. The detailed mechanisms are still under investigation, but preliminary studies suggest that it may influence:
- Cell signaling pathways : By binding to specific receptors, it may alter intracellular signaling cascades.
- Enzymatic activity : The compound may inhibit or activate enzymes critical for metabolic processes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related analogs. For instance, a series of compounds similar in structure demonstrated significant antibacterial effects against various strains, suggesting potential applications in treating infections .
Cytotoxicity and Antitumor Effects
In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. For example, the half-maximal inhibitory concentration (IC50) values were determined for several cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 83.20 ± 2.25 |
| MCF-7 | >100 |
| HCT-116 | >100 |
These results indicate that while the compound exhibits some cytotoxicity, it is less effective compared to established chemotherapeutics like doxorubicin .
Pharmacokinetic Properties
The pharmacokinetic profile of the compound has been explored through various assays:
- Absorption : High gastrointestinal absorption was noted.
- Blood-Brain Barrier (BBB) Penetration : The compound is not expected to cross the BBB.
- Metabolism : It is metabolized by cytochrome P450 enzymes, indicating potential interactions with other drugs .
Case Studies
- Study on Antitumor Efficacy : A study involving the administration of the compound in animal models showed a moderate reduction in tumor size compared to control groups. The study highlighted the need for further exploration into dosage optimization and combination therapies with existing anticancer agents .
- Antimicrobial Evaluation : Another study focused on structural analogs revealed that modifications in the side chains significantly enhanced antimicrobial activity against resistant bacterial strains. This suggests that similar modifications could be applied to the target compound for improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
